molecular formula C14H12N2O3S B1437436 7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 950266-16-7

7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No. B1437436
M. Wt: 288.32 g/mol
InChI Key: BEMNNMICBJBWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is an organic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound with a thiophene ring containing a nitrogen atom, and is also known as DMPTP. This compound has been studied for its potential applications in biochemistry, pharmacology, and medical research.

Scientific Research Applications

Crystal Structure and Kinase Inhibition

  • Structure Analysis : The crystal structure of a derivative, N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, has been established, which is significant for understanding its biological mechanism of action (Guillon et al., 2013).
  • Kinase Inhibition : This derivative was designed as a new inhibitor of CLK1 and DYRK1A kinases, indicating potential therapeutic applications in diseases involving these kinases.

Anticancer Applications

  • Synthesis for Anticancer Drugs : Thieno[2,3-d]pyrimidin-4(3H)-ones, including variants of the specified compound, have been synthesized as potentially pleiotropic anticancer drugs, with specific structural variations showing promising anticancer drug candidacy (Gold et al., 2020).
  • Antimicrobial and Anti-Inflammatory Agents : Some derivatives of thieno[2,3-d]pyrimidine have been synthesized and tested as antimicrobial and anti-inflammatory agents, showing remarkable activity against certain pathogens and inflammation (Tolba et al., 2018).

Synthesis Techniques and Reaction Studies

  • Synthesis Methods : Various synthetic approaches have been explored for thieno[3,2-d]pyrimidine and related compounds, leading to a range of derivatives with potential biological applications (El-Meligie et al., 2020).
  • Reactivity Studies : The reactivity of related pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with various alkyl halides has been investigated, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties (Sirakanyan et al., 2015).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : New derivatives of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their antimicrobial activities, showing efficacy against various pathogens (Fayed et al., 2014).

properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-18-10-4-3-8(5-11(10)19-2)9-6-20-13-12(9)15-7-16-14(13)17/h3-7H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMNNMICBJBWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2N=CNC3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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